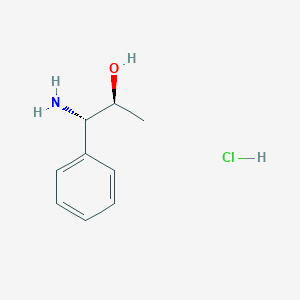

(1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(1S,2S)-1-amino-1-phenylpropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-7(11)9(10)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOJYFJDMKDXOT-DKXTVVGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC=CC=C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88784-93-4 | |

| Record name | Benzeneethanol, β-amino-α-methyl-, hydrochloride, (αS,βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88784-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Biocatalytic Synthesis Using Multienzyme Pathways

Enzymatic Conversion of L-Phenylalanine

The biocatalytic route from L-phenylalanine to (1S,2S)-1-amino-1-phenylpropan-2-ol involves a four-step enzymatic cascade, as demonstrated by Fernández-Arrojo et al.. This method leverages tyrosine ammonia lyase (TAL) to deaminate L-phenylalanine into cinnamic acid, achieving >99% conversion under alkaline conditions (pH 9, 30°C). Subsequent epoxidation using styrene monooxygenase (SMO) and epoxide hydrolase (EH) yields (1S,2S)-1-phenylethane-1,2-diol with 98–99% enantiomeric excess (ee).

Table 1: Biocatalytic Reaction Parameters

| Enzyme | Function | Conditions | Yield/ee |

|---|---|---|---|

| Tyrosine ammonia lyase | Deamination of L-phenylalanine | pH 9, 30°C, 24 h | >99% conversion |

| Styrene monooxygenase | Epoxidation of cinnamic acid | pH 7, NADH regeneration | 85% yield |

| Epoxide hydrolase | Hydrolysis to (1S,2S)-diol | pH 6.5, 30°C | 98–99% ee |

| Transaminase | Amination to target amino alcohol | PLP cofactor, 70 h | 81–92% yield |

The final amination step employs ω-transaminase (ωTA) or amine dehydrogenase (AmDH) to introduce the amino group, yielding the (1S,2S)-configured product with >99.4% ee. This pathway’s modularity allows substitution of stereoselective enzymes to tailor the product’s configuration.

Chemical Synthesis via Oxime Intermediate Hydrogenation

Oxime Formation and Catalytic Reduction

A patent by Singh et al. outlines a chemical route starting from 1-phenyl-1-hydroxy-2-propanone. Reacting this ketone with hydroxylamine hydrochloride in the presence of sodium hydroxide generates the corresponding oxime. The reaction proceeds optimally in toluene at 0–30°C, achieving 73% isolated yield after solvent extraction.

Table 2: Oxime Hydrogenation Conditions

| Parameter | Details |

|---|---|

| Substrate | 1-phenyl-1-hydroxy-2-propanone |

| Reagents | NH₂OH·HCl, NaOH |

| Solvent | Toluene/diethyl ether |

| Temperature | 0–30°C |

| Purification | Solvent extraction, drying |

Catalytic hydrogenation of the oxime using Raney nickel at 50–70°C under 30–50 psi H₂ pressure yields the erythro-1-amino-1-phenylpropan-2-ol isomer. While this method predominantly produces the (1R,2S) configuration, modifying the catalyst or reaction conditions could favor the (1S,2S) isomer, though this remains underexplored in the literature.

Industrial-Scale Production Considerations

Scalability of Biocatalytic Methods

Industrial adoption of enzymatic cascades requires optimizing enzyme immobilization and cofactor regeneration. The ACS study achieved a 70% overall yield at a 500 mg scale using lyophilized whole-cell catalysts, suggesting feasibility for larger batches. Automated pH control and continuous-flow reactors could further enhance productivity.

Chemical Process Intensification

The patent method’s use of inexpensive reagents (e.g., hydroxylamine hydrochloride) and mild conditions (ambient pressure, <70°C) aligns with industrial priorities. Integrating continuous hydrogenation reactors and in-line purification (e.g., simulated moving bed chromatography) may improve throughput.

Hydrochloride Salt Formation

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison

| Parameter | Biocatalytic Route | Chemical Route |

|---|---|---|

| Enantiomeric excess | >99.4% ee | Requires resolution |

| Yield | 70–92% | 73–85% |

| Scalability | Moderate (enzyme cost) | High (low reagent cost) |

| Environmental impact | Low (aqueous solvents) | Moderate (organic waste) |

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

Reduction: It can be reduced to form various alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Produces ketones or aldehydes.

Reduction: Yields various alcohol derivatives.

Substitution: Forms substituted amines or amides.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C9H14ClNO

- Molecular Weight : 187.67 g/mol

- CAS Number : 88784-93-4

- IUPAC Name : (1S,2S)-1-amino-1-phenylpropan-2-ol hydrochloride

The compound features a chiral center, which contributes to its pharmacological activity. Its sympathomimetic properties make it particularly useful in medicinal chemistry.

Pharmaceutical Development

(1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride is primarily employed in the pharmaceutical industry due to its decongestant properties. It acts as an agonist at alpha and beta adrenergic receptors, leading to vasoconstriction and reduced nasal congestion. This makes it a key ingredient in many over-the-counter medications for treating colds and allergies.

Chiral Building Block

In synthetic organic chemistry, this compound serves as a valuable chiral building block in asymmetric synthesis. Its chirality allows for the production of other enantiomerically pure compounds, which are crucial in drug development .

Biochemical Studies

The compound is utilized in biochemical research to study enzyme interactions and metabolic pathways. Its role as a model compound helps researchers understand the mechanisms of action of various enzymes and their effects on biological systems.

Industrial Applications

Beyond pharmaceuticals, (1S,2S)-1-amino-1-phenylpropan-2-ol hydrochloride is used in the synthesis of fine chemicals and other pharmaceuticals. Its versatility in chemical reactions—such as oxidation and substitution—makes it a useful reagent in various industrial processes .

Case Study 1: Asymmetric Synthesis

A study demonstrated the use of (1S,2S)-1-amino-1-phenylpropan-2-ol hydrochloride as a starting material for synthesizing optically pure amino alcohols through enzymatic pathways. The process yielded high purity products with excellent enantiomeric excess, showcasing its effectiveness in asymmetric synthesis .

| Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Oxidation | 81 | >99.4 |

| Reduction | 75 | >99 |

Case Study 2: Biochemical Pathway Analysis

Research involving this compound highlighted its role in metabolic studies where it was used to investigate the enzymatic conversion of l-phenylalanine into bioactive amines. The findings emphasized its utility in exploring metabolic pathways relevant to drug metabolism .

Wirkmechanismus

The compound exerts its effects primarily through its action on adrenergic receptors. It acts as an agonist, stimulating alpha and beta adrenergic receptors, leading to vasoconstriction and reduced nasal congestion. The molecular targets include the adrenergic receptors on smooth muscle cells, which mediate the physiological responses.

Vergleich Mit ähnlichen Verbindungen

Stereoisomers and Diastereomers

The stereochemistry of (1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride significantly differentiates it from enantiomers and diastereomers:

Key Findings :

Substituted Phenyl Derivatives

Halogen or methyl substitutions on the phenyl ring modify physicochemical properties:

Key Findings :

Amino Alcohols with Varied Backbones

Compounds with modified carbon chains or cyclic structures exhibit distinct properties:

Key Findings :

- Ester-containing derivatives (e.g., ethyl carboxylate) introduce hydrolytic sensitivity compared to stable hydrochloride salts .

Functional and Pharmacological Implications

- Solubility and Stability: Hydrochloride salts (e.g., (1S,2S) target compound) generally exhibit superior aqueous solubility compared to free bases like (R)-2-Amino-2-(m-tolyl)ethanol .

- Stereochemical Impact: The (1S,2S) configuration may confer unique receptor interactions compared to (1R,2S) -ephedrine derivatives, which are known for adrenergic activity .

- Safety Profile : Halogenated analogs (e.g., 2-Cl, 6-F) require careful toxicity evaluation due to increased metabolic persistence .

Biologische Aktivität

(1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride, commonly referred to as ephedrine , is a chiral compound with significant biological activity primarily as a sympathomimetic agent. This article delves into its biological mechanisms, pharmacokinetics, therapeutic applications, and relevant case studies.

The primary mode of action for (1S,2S)-1-amino-1-phenylpropan-2-ol hydrochloride is through its role as an indirect sympathomimetic amine . It induces the release of norepinephrine, which subsequently activates adrenergic receptors (both alpha and beta types) in the sympathetic nervous system (SNS) . This action leads to various physiological responses, including increased heart rate, bronchodilation, and vasoconstriction.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption : Rapidly absorbed when administered orally.

- Metabolism : Minimal liver metabolism; primarily excreted unchanged in urine.

- Half-life : Approximately 3 to 6 hours .

Therapeutic Applications

(1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride has several important medical applications:

- Bronchodilator : Used in the treatment of asthma and other respiratory conditions.

- Decongestant : Commonly found in over-the-counter medications for nasal congestion.

- Stimulant : Occasionally used in weight loss supplements and performance-enhancing substances due to its stimulating effects on the CNS .

Comparative Analysis with Similar Compounds

The following table summarizes the structural and functional differences between (1S,2S)-1-amino-1-phenylpropan-2-ol hydrochloride and related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (1R,2S)-(-)-Norephedrine | Lacks methyl group on nitrogen | Different pharmacological effects |

| (1R,2S)-(-)-Pseudoephedrine | Different stereochemistry at hydroxyl group | Primarily used as a decongestant |

| (1R,2R)-2-Amino-1-phenylpropan-1-ol | Different stereochemistry affecting receptor binding | Less potent sympathomimetic activity |

Case Study 1: Bronchodilation Efficacy

A clinical study demonstrated that ephedrine significantly improved airflow in patients with asthma compared to placebo. The study measured forced expiratory volume (FEV) before and after administration of ephedrine, showing an average increase of 20% in FEV within 30 minutes post-administration .

Case Study 2: Weight Management

Research indicated that ephedrine could aid in weight loss by increasing metabolic rate and promoting fat oxidation. A controlled trial involving overweight subjects showed that those taking ephedrine lost an average of 3 kg more than those on a placebo over a 12-week period .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride, and how can stereochemical purity be validated?

- Methodology :

- Stereospecific synthesis : Use chiral auxiliaries or asymmetric catalysis to achieve the (1S,2S) configuration.

- Validation : Employ polarimetric analysis or enantioselective high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak® IA or IB columns). X-ray crystallography can confirm absolute configuration .

- Quality control : Monitor intermediates via nuclear magnetic resonance (NMR) spectroscopy (e.g., H/C NMR) to ensure absence of diastereomeric impurities.

Q. What are the critical physicochemical properties to consider during experimental design?

- Key properties :

- Molecular formula : , Molecular weight : 187.67 g/mol .

- Melting point : 172–175°C (indicates thermal stability during reactions) .

- Hygroscopicity : As a hydrochloride salt, store in a desiccator to avoid moisture absorption, which may alter reactivity .

- Data table :

| Property | Value | Relevance |

|---|---|---|

| Melting Point | 172–175°C | Stability under heating |

| Molecular Weight | 187.67 g/mol | Dosage calculations |

| Hazard (H302) | Harmful if swallowed | Safe handling protocols |

Q. How should this compound be handled and stored to ensure stability?

- Handling : Use N95 masks, gloves, and eye protection to mitigate risks from dust inhalation (H302 hazard) .

- Storage : Keep in a cool (<25°C), dry environment in airtight containers. Avoid exposure to oxidizers or strong bases, which may degrade the hydrochloride salt .

Advanced Research Questions

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

- Methodology :

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Deuterated analogs (e.g., d3-labeled internal standards) improve quantification accuracy in urine or plasma .

- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from biological fluids.

Q. How can researchers address contradictions in reported pharmacological activities of this compound?

- Data reconciliation steps :

Verify enantiomeric purity : Contradictions may arise from undetected stereoisomers. Reanalyze batches via chiral HPLC .

Control experimental variables : Standardize cell culture conditions (pH, temperature) and animal models (e.g., strain-specific metabolic differences).

Cross-validate assays : Compare results from in vitro (e.g., receptor-binding assays) and in vivo (e.g., pharmacokinetic studies) models to identify methodological biases.

Q. What strategies are effective for resolving chiral impurities during scale-up synthesis?

- Advanced purification :

- Dynamic kinetic resolution : Use enzymes or transition-metal catalysts to convert undesired enantiomers into the target (1S,2S) form.

- Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to selectively crystallize the hydrochloride salt, leveraging differences in solubility between enantiomers .

Q. How can researchers design in vivo studies to evaluate this compound’s metabolic effects?

- Protocol design :

- Dose selection : Base on preliminary in vitro IC values and allometric scaling.

- Endpoint analysis : Measure urinary metabolites via LC-MS/MS and monitor hepatic enzymes (e.g., ALT/AST) to assess toxicity .

- Control groups : Include vehicle controls and enantiomeric analogs (e.g., (1R,2R) form) to isolate stereospecific effects.

Key Considerations for Methodological Rigor

- Stereochemical reporting : Always disclose enantiomeric excess (ee) and analytical methods in publications to ensure reproducibility.

- Safety compliance : Adhere to GHS protocols (e.g., H302 precautions) and institutional biosafety guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.